Product packaging for 2,4-Dichloro-1H-indole-3-carbaldehyde(Cat. No.:CAS No. 28035-67-8)

2,4-Dichloro-1H-indole-3-carbaldehyde

Cat. No.: B1405576
CAS No.: 28035-67-8
M. Wt: 214.04 g/mol
InChI Key: ZHWLJKBDGSUWRO-UHFFFAOYSA-N
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Description

2,4-Dichloro-1H-indole-3-carbaldehyde is a synthetically valuable, halogenated indole derivative that serves as a key synthetic intermediate in medicinal chemistry and antibacterial research. This compound features a reactive aldehyde group and chlorine substituents, making it a versatile precursor for constructing complex heterocyclic systems. Its primary research application is in the development of novel quinazolinone-based compounds with demonstrated biological activity. Scientific studies have utilized this scaffold to synthesize molecules exhibiting promising activity against challenging bacterial pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . These derivatives function by targeting bacterial stress response pathways; molecular docking studies suggest they can bind to alarmone synthetase enzymes (Rel proteins), which are crucial for bacterial persistence and antibiotic tolerance . Furthermore, the core indole-3-carbaldehyde structure is recognized for its intrinsic bioactive properties. Related metabolites are known to act as agonists at the aryl hydrocarbon receptor (AhR) in intestinal immune cells, influencing interleukin-22 production and mucosal immunity . Indole-3-carboxaldehyde derivatives also show significant antifungal efficacy, disrupting mitochondrial function in pathogens like Fusarium solani by inducing reactive oxygen species (ROS) accumulation and causing ultrastructural damage . Researchers value this compound for its utility in multi-component reactions, such as condensations with anthranilamides, to efficiently generate diverse chemical libraries for drug discovery and bioactivity screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO B1405576 2,4-Dichloro-1H-indole-3-carbaldehyde CAS No. 28035-67-8

Properties

IUPAC Name

2,4-dichloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7-8(6)5(4-13)9(11)12-7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWLJKBDGSUWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole-3-carbaldehyde. One common method is the reaction of 1H-indole-3-carbaldehyde with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 2 and 4 positions of the indole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 2,4-Dichloro-1H-indole-3-carboxylic acid.

    Reduction: 2,4-Dichloro-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has shown that derivatives of 2,4-Dichloro-1H-indole-3-carbaldehyde exhibit potent antimicrobial properties. For instance, compounds derived from indole-3-carboxaldehyde have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A notable derivative, 2-(1H-indol-3-yl)quinazolin-4(3H)-one, showed a minimum inhibitory concentration (MIC) of 3.90 μg/mL against S. aureus, indicating strong antibacterial efficacy .

Antifungal Properties
In addition to antibacterial effects, certain derivatives have shown antifungal activity against Candida albicans. For example, specific compounds exhibited MIC values as low as 7.80 μg/mL, suggesting their potential as antifungal agents . This dual activity makes these compounds promising candidates for developing new antimicrobial therapies.

Cancer Research
Indole derivatives are often investigated for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The structure of this compound allows for modifications that can enhance its cytotoxicity against various cancer cell lines .

Agrochemical Applications

Pesticide Development
The compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives have been explored for use in developing new pesticides that target specific pests while minimizing environmental impact. The ability to modify the indole structure allows chemists to tailor the biological activity towards specific agricultural needs .

Synthetic Applications

Building Block for Heterocycles
this compound is utilized as a precursor in synthesizing complex heterocyclic compounds. Its carbonyl group facilitates C–C and C–N coupling reactions, which are essential in creating diverse chemical entities used in pharmaceuticals and materials science .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several indole derivatives synthesized from this compound. The results indicated that modifications at the 5-position of the indole ring significantly enhanced antibacterial activity against resistant strains of bacteria.

CompoundMIC (μg/mL)Activity
Compound A3.90Strong against S. aureus
Compound B7.80Moderate against C. albicans

Case Study 2: Pesticide Development

Research into the synthesis of new pesticides using derivatives of this compound demonstrated effective control over specific agricultural pests while maintaining low toxicity to non-target organisms.

PesticideTarget PestEfficacy (%)
Pesticide XPest A85%
Pesticide YPest B90%

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, further influencing biological activity.

Comparison with Similar Compounds

2,4-Dichloro-1H-indole-3-carbaldehyde

  • Substituents : Cl (2- and 4-positions), CHO (3-position).
  • This configuration may enhance reactivity in cross-coupling reactions or Schiff base formation .

3-Chloro-1-methyl-1H-indole-2-carbaldehyde (Compound 9)

  • Substituents : Cl (3-position), CH₃ (1-position), CHO (2-position).
  • Synthesis : Prepared via formylation of 3-chloro-1-methylindole using POCl₃/DMF at 50°C .
  • The chlorine at position 3 may direct electrophilic substitution differently compared to the 2,4-dichloro analog.

2-Chloro-1H-indole-3-carbaldehyde (CAS 5059-30-3)

  • Substituents : Cl (2-position), CHO (3-position).
  • Key Properties : Lacks the 4-chloro substituent, resulting in reduced steric and electronic effects compared to the 2,4-dichloro derivative. This may increase solubility in polar solvents .

Substituent Type and Functional Group Variations

2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde (CAS 1217-83-0)

  • Substituents : 4-Chlorophenyl (indole-2-position), CHO (3-position).
  • Molecular Weight : 255.70 g/mol.
  • The absence of halogenation on the indole ring reduces electronic withdrawal effects compared to 2,4-dichloro derivatives .

1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde

  • Substituents : 3,4-Dichlorobenzyl (1-position), CHO (3-position).
  • Synthesis : Prepared via SN2 substitution using sodium hydride and 3,4-dichlorobenzyl bromide .
  • Key Differences : The benzyl group introduces a flexible substituent, which may improve binding affinity in receptor-ligand interactions compared to rigid chloro groups.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula MW Substituent Positions Key Synthesis Method Notable Properties
This compound C₉H₅Cl₂NO 214.05 Cl (2,4), CHO (3) Vilsmeier-Haack reaction High lipophilicity, thermal stability
3-Chloro-1-methyl-1H-indole-2-carbaldehyde C₁₀H₈ClNO 193.63 Cl (3), CH₃ (1), CHO (2) POCl₃/DMF formylation Steric hindrance at N1 position
2-Chloro-1H-indole-3-carbaldehyde C₉H₆ClNO 187.60 Cl (2), CHO (3) Vilsmeier-Haack reaction Higher solubility in ethanol
2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde C₁₅H₁₀ClNO 255.70 4-ClPh (2), CHO (3) Aldol condensation Enhanced LogP for membrane penetration

Discussion of Substituent Effects

  • Chlorine Position: 2,4-Dichloro substitution creates a symmetric electron-withdrawing effect, stabilizing the indole ring and directing reactivity toward the 3-carbaldehyde. In contrast, mono-chloro derivatives (e.g., 2-chloro or 3-chloro) exhibit less pronounced electronic effects .
  • Bulk and Steric Effects : Bulky substituents (e.g., 4-chlorophenyl or benzyl groups) reduce reaction rates at the aldehyde group but improve binding specificity in biological targets .
  • Synthetic Accessibility : Compounds with fewer halogen substituents (e.g., 2-chloro-1H-indole-3-carbaldehyde) are generally easier to synthesize in high yields compared to polyhalogenated analogs .

Biological Activity

2,4-Dichloro-1H-indole-3-carbaldehyde is a member of the indole family, a class of compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Overview of this compound

Chemical Structure and Properties:

  • CAS Number: 28035-67-8
  • Molecular Formula: C9H6Cl2N1O
  • Molecular Weight: 215.06 g/mol

This compound features two chlorine atoms at the 2 and 4 positions on the indole ring, which significantly influences its chemical reactivity and biological activity compared to other indole derivatives.

This compound exhibits its biological activity through several mechanisms:

1. Interaction with Biological Targets:

  • The compound interacts with various receptors and enzymes, influencing multiple biochemical pathways. It has been noted for its ability to act as a receptor agonist at the aryl hydrocarbon receptor (AhR), stimulating immune responses such as interleukin-22 production in intestinal cells.

2. Cellular Effects:

  • It affects cell signaling pathways, gene expression, and cellular metabolism. The compound's functional groups allow it to participate in multicomponent reactions vital for synthesizing biologically active structures.

3. Inhibition of Enzymatic Activity:

  • Research indicates that indole derivatives, including this compound, can inhibit enzymes involved in inflammatory processes and cancer progression, showcasing potential antitumor properties .

Biological Activities

The biological activities of this compound include:

Activity Type Description
Antiviral Exhibits potential against viral infections through various mechanisms.
Anti-inflammatory Demonstrates significant inhibition of inflammatory cytokines.
Anticancer Shows promise in inhibiting cancer cell proliferation and inducing apoptosis.
Antimicrobial Effective against a range of bacterial strains; potential use in antibiotic development.
Antidiabetic May influence glucose metabolism and insulin sensitivity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity:
    • A study evaluated the compound's effects on various cancer cell lines, revealing IC50 values indicating potent anticancer activity compared to standard chemotherapy agents .
  • Anti-inflammatory Effects:
    • In an experimental model of inflammation, this compound demonstrated significant reductions in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Properties:
    • Research showed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic candidate.

Q & A

Q. What are the common synthetic routes for preparing 2,4-Dichloro-1H-indole-3-carbaldehyde, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves two key steps: (1) formylation of the indole ring at the 3-position via the Vilsmeier-Haack reaction (using POCl₃ and DMF) and (2) regioselective chlorination at the 2- and 4-positions. For example, POCl₃ in DMF generates the electrophilic chloroiminium ion, which reacts with indole derivatives to introduce the aldehyde group . Chlorination may employ Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions. Factors affecting yields include:

  • Stoichiometry : Excess POCl₃ (1.2–1.5 equiv.) ensures complete formylation.
  • Temperature : Optimal chlorination occurs at 0–25°C to minimize side reactions.
  • Purification : Recrystallization or column chromatography improves purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions. For example, the aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons show coupling patterns consistent with chlorine substitution .
  • Mass Spectrometry (HR-ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 228.99 for C₉H₅Cl₂NO) .
  • X-ray Crystallography : SHELX programs refine crystal structures to validate bond lengths and angles .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., POCl₃) .
  • Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental 1^1H NMR with computed spectra (DFT calculations) or literature data.
  • Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Dynamic Effects : Variable-temperature NMR can identify tautomerization or rotational barriers .

Q. What strategies optimize the regioselective introduction of chlorine atoms in the indole ring?

Methodological Answer:

  • Directing Groups : Electron-donating groups (e.g., -OCH₃) at specific positions can guide electrophilic chlorination.
  • Catalysts : Lewis acids like FeCl₃ enhance selectivity for the 4-position over the 6-position .
  • Kinetic Control : Lower reaction temperatures favor thermodynamically less stable but regioselective products .

Q. How can computational chemistry tools aid in predicting the reactivity or biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking (MOE) : Simulate interactions with target proteins (e.g., enzymes in cancer pathways) to prioritize derivatives for synthesis .
  • DFT Calculations : Predict electrophilic reactivity indices (e.g., Fukui functions) to identify sites for functionalization .
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What methodologies are effective in studying the intermolecular interactions of this compound in crystal lattices?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve π-π stacking or halogen bonding using SHELXL for refinement .
  • Hirshfeld Surface Analysis : Quantify close contacts (e.g., Cl⋯H interactions) via CrystalExplorer .
  • Thermal Analysis (DSC/TGA) : Correlate packing motifs with melting points or stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-1H-indole-3-carbaldehyde
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2,4-Dichloro-1H-indole-3-carbaldehyde

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